(R)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. It is known for its applications in asymmetric synthesis, particularly in the formation of chiral amines and other nitrogen-containing compounds. The compound’s unique structure allows it to act as a chiral auxiliary or ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 3-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that target specific enzymes or receptors, contributing to the design of more effective and selective therapeutics.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary or ligand. By coordinating with metal catalysts or reacting with other chiral reagents, the compound can induce chirality in the resulting products. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomerically pure compounds.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfonamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-thioamide
Uniqueness
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the sulfinamide group. This combination allows it to participate in a wide range of asymmetric synthesis reactions, making it a valuable tool in the production of chiral compounds. Its ability to form stable diastereomeric intermediates sets it apart from other similar compounds, providing greater control over the stereochemistry of the final products.
Properties
Molecular Formula |
C14H21NOS |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
(R)-2-methyl-N-[(3-propan-2-ylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)13-8-6-7-12(9-13)10-15-17(16)14(3,4)5/h6-11H,1-5H3/t17-/m1/s1 |
InChI Key |
CCOPOAICKTXTQZ-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=C1)C=N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.